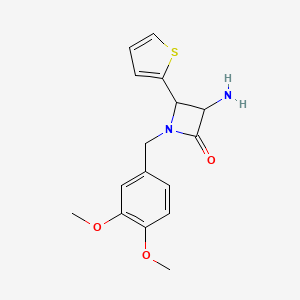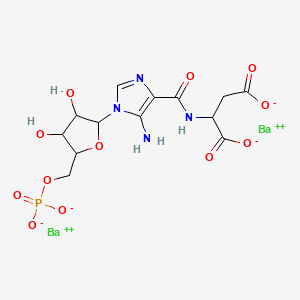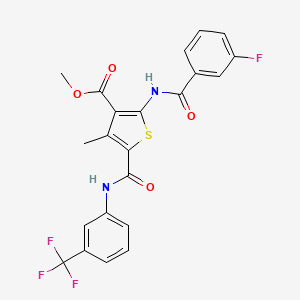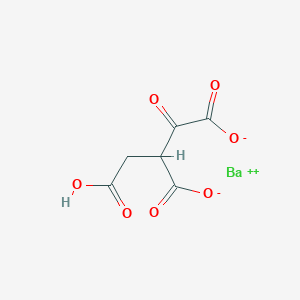
1-(4-(6-Methylpyridin-2-yl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(6-Methylpyridin-2-yl)phenyl)ethanone is an organic compound that features a pyridine ring substituted with a methyl group and a phenyl ring attached to an ethanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-Methylpyridin-2-yl)phenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylpyridine and 4-bromobenzaldehyde.
Grignard Reaction: The 4-bromobenzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 4-methylphenylmagnesium bromide.
Coupling Reaction: The 4-methylphenylmagnesium bromide is then coupled with 6-methylpyridine in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(4-(6-Methylpyridin-2-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form a carboxylic acid.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: 1-(4-(6-Methylpyridin-2-yl)phenyl)ethanoic acid.
Reduction: 1-(4-(6-Methylpyridin-2-yl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1-(4-(6-Methylpyridin-2-yl)phenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用機序
The mechanism of action of 1-(4-(6-Methylpyridin-2-yl)phenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways.
類似化合物との比較
Similar Compounds
1-(4-(6-Methylpyridin-3-yl)phenyl)ethanone: Similar structure but with the methyl group on the 3-position of the pyridine ring.
1-(4-(6-Chloropyridin-2-yl)phenyl)ethanone: Similar structure but with a chlorine atom instead of a methyl group on the pyridine ring.
Uniqueness
1-(4-(6-Methylpyridin-2-yl)phenyl)ethanone is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional specificity can lead to different pharmacological profiles and material properties compared to its analogs.
特性
分子式 |
C14H13NO |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
1-[4-(6-methylpyridin-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C14H13NO/c1-10-4-3-5-14(15-10)13-8-6-12(7-9-13)11(2)16/h3-9H,1-2H3 |
InChIキー |
DENZRPZJYBLRBY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C2=CC=C(C=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















